Cas no 2728710-08-3 ((3S)-3-amino-N-methyl-4-phenylbutanamide)

2728710-08-3 structure
Nome do Produto:(3S)-3-amino-N-methyl-4-phenylbutanamide
N.o CAS:2728710-08-3
MF:C11H16N2O
MW:192.257542610168
MDL:MFCD34563177
CID:5615419
PubChem ID:163277359
(3S)-3-amino-N-methyl-4-phenylbutanamide Propriedades químicas e físicas
Nomes e Identificadores
-
- EN300-33366008
- (3S)-3-amino-N-methyl-4-phenylbutanamide
- SCHEMBL24387811
- 2728710-08-3
- Benzenebutanamide, β-amino-N-methyl-, (βS)-
-
- MDL: MFCD34563177
- Inchi: 1S/C11H16N2O/c1-13-11(14)8-10(12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m0/s1
- Chave InChI: OAPIOURIBXMELC-JTQLQIEISA-N
- SMILES: O=C(C[C@H](CC1C=CC=CC=1)N)NC
Propriedades Computadas
- Massa Exacta: 192.126263138g/mol
- Massa monoisotópica: 192.126263138g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 4
- Complexidade: 176
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.6
- Superfície polar topológica: 55.1Ų
Propriedades Experimentais
- Densidade: 1.057±0.06 g/cm3(Predicted)
- Ponto de ebulição: 398.4±35.0 °C(Predicted)
- pka: 16.15±0.46(Predicted)
(3S)-3-amino-N-methyl-4-phenylbutanamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33366008-0.5g |
(3S)-3-amino-N-methyl-4-phenylbutanamide |
2728710-08-3 | 95.0% | 0.5g |
$959.0 | 2025-03-18 | |
Enamine | EN300-33366008-2.5g |
(3S)-3-amino-N-methyl-4-phenylbutanamide |
2728710-08-3 | 95.0% | 2.5g |
$1959.0 | 2025-03-18 | |
Enamine | EN300-33366008-0.1g |
(3S)-3-amino-N-methyl-4-phenylbutanamide |
2728710-08-3 | 95.0% | 0.1g |
$879.0 | 2025-03-18 | |
Enamine | EN300-33366008-0.25g |
(3S)-3-amino-N-methyl-4-phenylbutanamide |
2728710-08-3 | 95.0% | 0.25g |
$920.0 | 2025-03-18 | |
Enamine | EN300-33366008-1g |
(3S)-3-amino-N-methyl-4-phenylbutanamide |
2728710-08-3 | 1g |
$999.0 | 2023-09-04 | ||
Enamine | EN300-33366008-10g |
(3S)-3-amino-N-methyl-4-phenylbutanamide |
2728710-08-3 | 10g |
$4299.0 | 2023-09-04 | ||
Enamine | EN300-33366008-5.0g |
(3S)-3-amino-N-methyl-4-phenylbutanamide |
2728710-08-3 | 95.0% | 5.0g |
$2900.0 | 2025-03-18 | |
Enamine | EN300-33366008-0.05g |
(3S)-3-amino-N-methyl-4-phenylbutanamide |
2728710-08-3 | 95.0% | 0.05g |
$839.0 | 2025-03-18 | |
Enamine | EN300-33366008-1.0g |
(3S)-3-amino-N-methyl-4-phenylbutanamide |
2728710-08-3 | 95.0% | 1.0g |
$999.0 | 2025-03-18 | |
Enamine | EN300-33366008-10.0g |
(3S)-3-amino-N-methyl-4-phenylbutanamide |
2728710-08-3 | 95.0% | 10.0g |
$4299.0 | 2025-03-18 |
(3S)-3-amino-N-methyl-4-phenylbutanamide Literatura Relacionada
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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